1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzoyl group, attached to an indoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by the chlorination and fluorination of benzoyl chloride derivatives.
Formation of the indoline core: The indoline core is prepared through cyclization reactions involving aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline core.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation products: Oxidation can lead to the formation of indole derivatives.
Reduction products: Reduction typically yields reduced forms of the indoline core.
Scientific Research Applications
1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzoyl chloride
- N-methylindoline-2-carboxamide
- Indoline derivatives
Uniqueness
1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is unique due to the combination of its chloro and fluoro substituents on the benzoyl group and the indoline carboxamide structure. This unique combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLPXMRGMBAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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